5-Fluoro-2-(pyrrolidin-1-yl)pyridine

Description

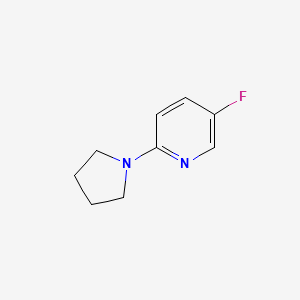

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-pyrrolidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2/c10-8-3-4-9(11-7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBWUHBJFPTXYGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693203 | |

| Record name | 5-Fluoro-2-(pyrrolidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1287217-79-1 | |

| Record name | 5-Fluoro-2-(pyrrolidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Fluoro-2-(pyrrolidin-1-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 5-Fluoro-2-(pyrrolidin-1-yl)pyridine . This molecule is of interest in medicinal chemistry and drug development due to the prevalence of the fluoropyridine and pyrrolidine moieties in bioactive molecules. This document details a reliable synthetic route, outlines the necessary experimental protocols, and presents the expected analytical characterization data.

Synthesis

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and versatile method in heterocyclic chemistry involves the displacement of a halide from an electron-deficient aromatic ring by a nucleophile. In this case, the highly reactive fluorine atom at the 2-position of 2,5-difluoropyridine is displaced by the secondary amine, pyrrolidine. The electron-withdrawing nature of the pyridine nitrogen and the second fluorine atom activates the ring towards nucleophilic attack, making this a favorable transformation.

Synthetic Workflow

The logical flow of the synthesis is depicted in the diagram below, from starting materials to the final product.

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol is based on established procedures for the nucleophilic aromatic substitution of 2-fluoropyridines with amines.

Materials:

-

2,5-Difluoropyridine

-

Pyrrolidine

-

Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Acetonitrile (CH₃CN) or Dimethyl Sulfoxide (DMSO), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser or reaction vessel with a sealed cap

-

Standard glassware for workup and purification

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,5-difluoropyridine (1.0 eq.).

-

Add anhydrous acetonitrile or DMSO to dissolve the starting material.

-

To this solution, add pyrrolidine (1.1 - 1.5 eq.) and a base such as potassium carbonate (2.0 eq.) or triethylamine (2.0 eq.).

-

The reaction mixture is then heated to a temperature between 80 °C and 120 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

If acetonitrile was used as the solvent, it is removed under reduced pressure. If DMSO was used, the mixture is diluted with water and extracted with ethyl acetate.

-

The organic layer is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization

The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques. Below are the expected physicochemical properties and spectral data for the target compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₁FN₂ |

| Molecular Weight | 166.20 g/mol |

| CAS Number | 1287217-79-1 |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid |

Predicted Spectroscopic Data

Disclaimer: The following spectroscopic data are predicted based on the analysis of structurally similar compounds and have not been experimentally verified from a single, published source for this specific molecule. These predictions serve as a guide for researchers in analyzing their experimental results.

¹H NMR (Proton Nuclear Magnetic Resonance):

The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring and the pyrrolidine ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.0 | d | 1H | H-6 (Pyridine) |

| ~ 7.2 - 7.4 | ddd | 1H | H-4 (Pyridine) |

| ~ 6.3 - 6.5 | dd | 1H | H-3 (Pyridine) |

| ~ 3.4 - 3.6 | t | 4H | -N-CH₂ - (Pyrrolidine) |

| ~ 1.9 - 2.1 | p | 4H | -CH₂-CH₂ -CH₂- (Pyrrolidine) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

The carbon NMR spectrum will show nine distinct signals corresponding to the carbon atoms in the molecule. The carbon attached to the fluorine will appear as a doublet due to C-F coupling.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 - 160 (d) | C-5 (Pyridine, coupled to F) |

| ~ 150 - 155 | C-2 (Pyridine) |

| ~ 135 - 140 (d) | C-6 (Pyridine) |

| ~ 120 - 125 (d) | C-4 (Pyridine) |

| ~ 105 - 110 (d) | C-3 (Pyridine) |

| ~ 45 - 50 | -N-CH₂ - (Pyrrolidine) |

| ~ 25 - 30 | -CH₂-CH₂ -CH₂- (Pyrrolidine) |

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance):

A single signal is expected in the fluorine-19 NMR spectrum, characteristic of a fluorine atom attached to a pyridine ring.

| Chemical Shift (δ, ppm) | Multiplicity |

| ~ -120 to -140 | m |

MS (Mass Spectrometry):

The mass spectrum, typically obtained via Electron Ionization (EI), should show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 166 | [M]⁺, Molecular ion |

| 138 | [M - C₂H₄]⁺, Loss of ethylene from pyrrolidine |

| 111 | [M - C₄H₇]⁺, Loss of the pyrrolidinyl radical |

| 70 | [C₄H₈N]⁺, Pyrrolidinyl cation |

This guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize the provided protocols to their specific laboratory conditions and to perform thorough analytical testing to confirm the identity and purity of their synthesized material.

Spectral Analysis of 5-Fluoro-2-(pyrrolidin-1-yl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data (NMR, IR, and MS) for the compound 5-Fluoro-2-(pyrrolidin-1-yl)pyridine. Due to the limited availability of published experimental spectra for this specific molecule, the data presented herein is a combination of predicted values based on established spectroscopic principles and data from analogous structures. This document also outlines comprehensive experimental protocols for acquiring such data and includes a workflow diagram for the analytical process.

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. ¹H NMR (Proton NMR)

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.9 - 8.1 | d | 1H | H-6 (Pyridine) |

| ~7.2 - 7.4 | dd | 1H | H-4 (Pyridine) |

| ~6.3 - 6.5 | dd | 1H | H-3 (Pyridine) |

| ~3.4 - 3.6 | t | 4H | N-CH₂ (Pyrrolidine) |

| ~1.9 - 2.1 | m | 4H | CH₂ (Pyrrolidine) |

1.1.2. ¹³C NMR (Carbon-13 NMR)

Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

| Chemical Shift (δ) (ppm) | Assignment |

| ~155 - 158 (d) | C-5 (Pyridine, C-F) |

| ~153 - 156 | C-2 (Pyridine) |

| ~138 - 141 (d) | C-6 (Pyridine) |

| ~122 - 125 (d) | C-4 (Pyridine) |

| ~108 - 111 (d) | C-3 (Pyridine) |

| ~46 - 48 | N-CH₂ (Pyrrolidine) |

| ~25 - 27 | CH₂ (Pyrrolidine) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2850 - 3000 | Medium | C-H stretch (aliphatic) |

| ~1580 - 1610 | Strong | C=C/C=N stretch (aromatic ring) |

| ~1450 - 1500 | Medium-Strong | Aromatic ring vibration |

| ~1200 - 1250 | Strong | C-F stretch |

| ~1100 - 1150 | Medium | C-N stretch |

Mass Spectrometry (MS)

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 166 | High | [M]⁺ (Molecular Ion) |

| 137 | Medium | [M - C₂H₅]⁺ |

| 111 | Medium | [M - C₄H₇]⁺ |

| 96 | High | [M - C₅H₁₀N]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v). The solution is then transferred to a 5 mm NMR tube.

2.1.2. Data Acquisition ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer. For ¹H NMR, a standard pulse program is used with a spectral width of approximately 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled pulse program is used with a spectral width of about 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

2.1.3. Data Processing The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent signal of CDCl₃ at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation A thin film of neat liquid this compound is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, if the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

2.2.2. Data Acquisition The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically acquired over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

2.2.3. Data Analysis The resulting spectrum, a plot of transmittance versus wavenumber, is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

2.3.1. Sample Introduction A dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For Electron Ionization (EI), the sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

2.3.2. Ionization and Mass Analysis In EI mode, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

2.3.3. Data Interpretation The mass spectrum displays the relative abundance of ions at each m/z value. The molecular ion peak ([M]⁺) confirms the molecular weight of the compound, and the fragmentation pattern provides structural information.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

In-depth Technical Guide: 5-Fluoro-2-(pyrrolidin-1-yl)pyridine (CAS 1287217-79-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-(pyrrolidin-1-yl)pyridine is a fluorinated pyridine derivative containing a pyrrolidine moiety. Its chemical structure suggests potential applications in medicinal chemistry and materials science, as both the fluoropyridine and pyrrolidine scaffolds are prevalent in many biologically active compounds. This document aims to provide a comprehensive overview of the available technical information for this compound.

Chemical and Physical Properties

A summary of the fundamental chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 1287217-79-1 | [1][2][3] |

| Molecular Formula | C₉H₁₁FN₂ | [1][3][4] |

| Molecular Weight | 166.2 g/mol | [1][4] |

| IUPAC Name | This compound | N/A |

| Purity | Typically ≥96% | [1][2] |

Synthesis and Manufacturing

Detailed, publicly available experimental protocols for the specific synthesis of this compound (CAS 1287217-79-1) are not described in the reviewed scientific literature or patents. However, based on general synthetic strategies for analogous compounds, a potential synthetic route can be conceptualized.

A plausible approach involves the nucleophilic aromatic substitution of a suitable dihalopyridine with pyrrolidine. For instance, reacting 2,5-difluoropyridine or 2-chloro-5-fluoropyridine with pyrrolidine under appropriate basic conditions and heating could potentially yield the target compound. The general workflow for such a synthesis is depicted in the following diagram.

Caption: Conceptual synthetic workflow for this compound.

Note: This represents a generalized synthetic scheme. The specific reaction conditions, such as temperature, reaction time, and choice of base and solvent, would require experimental optimization.

Biological Activity and Potential Applications

Currently, there is no specific data in peer-reviewed journals or patents detailing the biological activity, mechanism of action, or signaling pathway interactions of this compound.

The presence of the 5-fluoropyridine moiety is significant, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The pyrrolidine ring is also a key structural feature in many pharmaceuticals.

Given its structure, this compound is likely utilized as a chemical intermediate in the synthesis of more complex molecules for research in areas such as:

-

Drug Discovery: As a building block for the synthesis of novel therapeutic agents.

-

Agrochemical Research: For the development of new pesticides and herbicides.

-

Materials Science: In the creation of specialized polymers or functional materials.

One supplier notes that it can be used as an intermediate and for the study of drug impurities.[5]

Experimental Data

A thorough search of scientific databases and patent literature did not yield any quantitative experimental data for this compound, such as IC₅₀ values, binding constants, or pharmacokinetic parameters.

Conclusion

This compound, with CAS number 1287217-79-1, is a commercially available chemical compound. While its basic chemical properties are documented by suppliers, there is a notable absence of in-depth scientific literature regarding its specific synthesis, biological activity, and experimental data. Its structural motifs suggest its primary role as an intermediate in the synthesis of more complex molecules for various research and development applications. Further investigation is required to elucidate its potential pharmacological or materials science applications. Researchers interested in this compound would need to undertake de novo studies to determine its properties and potential uses.

References

- 1. CAS:1287217-79-1, this compound-毕得医药 [bidepharm.com]

- 2. Fluorinated Pyridines Supplier & Distributors | Apollo [store.apolloscientific.co.uk]

- 3. This compound | 1287217-79-1 [sigmaaldrich.com]

- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 5. 1287217-79-1|this compound|this compound|-范德生物科技公司 [bio-fount.com]

Potential Biological Targets of 2-Pyrrolidinyl-Pyridines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known biological targets of 2-pyrrolidinyl-pyridine derivatives, a class of compounds with significant pharmacological interest due to their interaction with key receptors in the central and peripheral nervous systems. This document details their primary molecular targets, quantitative binding and functional data, the experimental protocols used to determine these interactions, and the downstream signaling pathways they modulate.

Primary Biological Targets: Nicotinic Acetylcholine Receptors (nAChRs)

The predominant biological targets of 2-pyrrolidinyl-pyridines are the nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels. These receptors are crucial for synaptic transmission and are implicated in a wide range of physiological and pathological processes, including cognitive function, addiction, and neurodegenerative diseases. The 2-pyrrolidinyl-pyridine scaffold is a core component of nicotine, the primary psychoactive component of tobacco, which is a well-established nAChR agonist.

Extensive research has demonstrated that various synthetic and natural 2-pyrrolidinyl-pyridine derivatives exhibit high affinity and varying degrees of selectivity for different nAChR subtypes. The most prominently studied subtypes in this context are:

-

α4β2 nAChRs: This is the most abundant nAChR subtype in the brain and is considered the primary target for the reinforcing effects of nicotine.[1] Ligands targeting this subtype are of significant interest for smoking cessation therapies and for treating cognitive deficits.

-

α7 nAChRs: These homomeric receptors are also widely expressed in the central nervous system and are involved in cognitive processes, inflammation, and neuroprotection.[2] Their high permeability to calcium ions makes them important modulators of intracellular signaling cascades.

While α4β2 and α7 are the most studied, 2-pyrrolidinyl-pyridines can also interact with other nAChR subtypes, such as α3β4, which is prevalent in the peripheral nervous system.[3][4]

Quantitative Pharmacological Data

The interaction of 2-pyrrolidinyl-pyridine derivatives with nAChRs has been quantified through various in vitro assays. The following tables summarize key binding affinity (Ki, IC50) and functional activity (EC50, Imax) data for a selection of these compounds. This data allows for a comparative analysis of their potency, selectivity, and efficacy.

Table 1: Binding Affinity of 2-Pyrrolidinyl-Pyridine Derivatives at nAChR Subtypes

| Compound | nAChR Subtype | Ki (nM) | IC50 (nM) | Reference |

| Nicotine | α4β2 | 0.8 | - | [3] |

| α3β4 | 200 | - | [3] | |

| α7 | 1300 | - | [3] | |

| (S)-QND8 | α3β4 | 2.48 | - | [5] |

| (S)-T2 | α3β4 | 2.25 | - | [5] |

| AK1 (S-enantiomer) | α3β4 | 2.28 | - | [5] |

| AK3 (S-enantiomer) | α3β4 | 3.18 | - | [5] |

| H-11MNH | α2β2 | High Affinity | - | [6] |

| α4β2 | High Affinity | - | [6] | |

| A-84543 | α2β2 | ~5-10 fold lower than H-11MNH | - | [6] |

| α4β2 | ~5-10 fold lower than H-11MNH | - | [6] |

Table 2: Functional Activity of 2-Pyrrolidinyl-Pyridine Derivatives at nAChR Subtypes

| Compound | nAChR Subtype | EC50 (µM) | Imax (% of ACh response) | Reference |

| Compound 3a (pyrrolidinyl analog) | α9 | 45 | 69 | [7] |

| α9α10 | 15 | 56 | [7] | |

| Compound 3d (aromatic analog) | α9 | 0.66 | 106 | [7] |

| α9α10 | 0.98 | 90 | [7] | |

| α7 | 6.4 | 42 | [7] | |

| Compound 40 | α7 | 0.35 | 98 | [8] |

| Compound 60 | α7 | 0.60 | 53 | [8] |

| Compound 74 | α7 | 0.11 | 84 | [8] |

| H-11MNH | α3β4 | High Potency | Full Agonist | [6] |

| A-84543 | α3β4 | Low Potency | Partial Agonist | [6] |

Experimental Protocols

The quantitative data presented above are primarily derived from two key experimental techniques: radioligand binding assays and two-electrode voltage clamp electrophysiology. Detailed methodologies for these experiments are crucial for the replication and validation of findings.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of a 2-pyrrolidinyl-pyridine derivative for a specific nAChR subtype.

Materials:

-

Membrane Preparation: Homogenates from cells (e.g., HEK293) stably expressing the nAChR subtype of interest, or from brain regions rich in the target receptor.

-

Radioligand: A high-affinity radiolabeled nAChR ligand, such as [³H]epibatidine.[9]

-

Test Compound: The 2-pyrrolidinyl-pyridine derivative of interest.

-

Non-specific Binding Control: A high concentration of a known nAChR agonist or antagonist (e.g., nicotine).

-

Assay Buffer: e.g., 50 mM TRIS-HCl, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Glass Fiber Filters: Pre-soaked in a solution like 0.5% polyethyleneimine.

-

Scintillation Counter and Cocktail.

Protocol:

-

Membrane Preparation:

-

Homogenize cells or tissue in ice-cold lysis buffer.

-

Centrifuge at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Competition Assay:

-

In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of the test compound.

-

For total binding, omit the test compound.

-

For non-specific binding, add a high concentration of the control ligand.

-

Incubate the plate to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This traps the membranes with bound radioligand on the filter.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Radioligand Binding Assay Workflow.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to measure the functional properties of ion channels, such as nAChRs, expressed in large cells like Xenopus laevis oocytes. It allows for the determination of a compound's efficacy (agonist, partial agonist, or antagonist) and potency (EC50).

Objective: To determine the EC50 and maximal response (Imax) of a 2-pyrrolidinyl-pyridine derivative at a specific nAChR subtype.

Materials:

-

Xenopus laevis oocytes.

-

cRNA: In vitro transcribed RNA encoding the subunits of the nAChR of interest.

-

Microinjection setup.

-

TEVC amplifier and data acquisition system.

-

Microelectrodes: Pulled from borosilicate glass and filled with a conducting solution (e.g., 3 M KCl).

-

Recording Chamber and Perfusion System.

-

Recording Solution (e.g., ND96).

-

Test Compound Solutions.

Protocol:

-

Oocyte Preparation and cRNA Injection:

-

Harvest and defolliculate Stage V-VI oocytes from a Xenopus laevis frog.

-

Inject a specific amount of the nAChR subunit cRNA into the cytoplasm of each oocyte.

-

Incubate the injected oocytes for 2-5 days to allow for receptor expression on the cell membrane.[10]

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with the recording solution.

-

Impale the oocyte with two microelectrodes: one for monitoring the membrane potential and one for injecting current.[11]

-

Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

-

Compound Application and Data Acquisition:

-

Apply the test compound at various concentrations to the oocyte via the perfusion system.

-

Record the resulting ion current flowing through the activated nAChRs.

-

Wash the oocyte with the recording solution between applications to allow for recovery.

-

-

Data Analysis:

-

Measure the peak current amplitude at each concentration of the test compound.

-

Plot the normalized current response against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that elicits a half-maximal response) and the Imax (the maximum response relative to a full agonist like acetylcholine).

-

Caption: Two-Electrode Voltage Clamp Workflow.

Downstream Signaling Pathways

Activation of nAChRs by 2-pyrrolidinyl-pyridine agonists initiates a cascade of intracellular signaling events, primarily driven by the influx of cations, particularly Ca²⁺ through α7 nAChRs.[2] These signaling pathways are critical for the long-term effects of nAChR activation, including neuroprotection, synaptic plasticity, and cell survival. Two of the most well-characterized downstream pathways are the PI3K/Akt and MAPK/ERK pathways.

PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a major signaling cascade involved in cell survival and proliferation. Activation of this pathway by nAChR agonists can lead to anti-apoptotic effects.[1][2]

Caption: nAChR-mediated PI3K/Akt Signaling.

MAPK/ERK Signaling Pathway

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade activated by nAChRs. This pathway is involved in the regulation of gene expression, cell proliferation, and differentiation.[12]

References

- 1. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. [3H]Epibatidine binding to bovine adrenal medulla: evidence for alpha3beta4* nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrrolidinyl benzofurans and benzodioxanes: Selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles at the two receptor stoichiometries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Explorations of Agonist Selectivity for the α9* nAChR with Novel Substituted Carbamoyl/Amido/Heteroaryl Dialkylpiperazinium Salts and Their Therapeutic Implications in Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. researchgate.net [researchgate.net]

- 12. Alpha7 nAChR-mediated activation of MAP kinase pathways in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 5-Fluoro-2-(pyrrolidin-1-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the chemical compound 5-Fluoro-2-(pyrrolidin-1-yl)pyridine. The information presented herein is essential for its handling, formulation, and development in research and pharmaceutical applications.

Core Concepts: Solubility and Stability

Understanding the solubility and stability of this compound is critical for its effective use. Solubility dictates the choice of appropriate solvents for reactions, formulations, and analytical methods. Stability determines the compound's shelf-life, storage conditions, and potential degradation pathways, which is vital for ensuring its purity, potency, and safety.

Physicochemical Properties

While specific experimental data for this compound is not extensively published, its structure, consisting of a fluorinated pyridine ring and a pyrrolidine substituent, allows for estimations based on analogous compounds such as 2-aminopyridine.

Table 1: Estimated Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Estimated) | 2-Aminopyridine |

| Molecular Formula | C₉H₁₁FN₂ | C₅H₆N₂ |

| Molecular Weight | 166.20 g/mol | 94.11 g/mol |

| Appearance | Likely a solid, potentially crystalline. | White to yellowish crystalline solid. |

| pKa | The pyridine nitrogen is expected to be basic. | 6.86 |

Solubility Profile

The solubility of this compound is influenced by the polar pyridine ring and the non-polar pyrrolidine group. The fluorine atom can also affect solubility.

Table 2: Estimated Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Examples | Estimated Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Soluble | The pyridine nitrogen can act as a hydrogen bond acceptor, and the molecule possesses a dipole moment, facilitating interaction with protic solvents. The parent compound, 2-aminopyridine, is soluble in water and alcohol.[1] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Likely Soluble | The polarity of these solvents should be sufficient to dissolve the compound. |

| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in non-polar solvents. |

| Aqueous Acid | Dilute HCl | Soluble | The basic pyridine nitrogen will be protonated, forming a more soluble salt. |

| Aqueous Base | Dilute NaOH | Likely Soluble to Sparingly Soluble | The compound is not expected to be acidic, so solubility in basic solutions will be similar to that in water. |

Experimental Protocol for Solubility Determination

A general workflow for determining the solubility of this compound is outlined below.

Caption: Workflow for determining the solubility of a chemical compound.

Stability Profile

The stability of this compound is a critical parameter. Based on the chemistry of related compounds, several degradation pathways can be anticipated.

Table 3: Potential Stability Liabilities and Recommended Storage

| Condition | Potential for Degradation | Recommended Handling and Storage |

| Light | Possible. 2-aminopyridine derivatives can darken upon exposure to light. | Store in amber vials or in the dark. |

| Air/Oxidation | Possible. The aminopyridine ring can be susceptible to oxidation. | Store under an inert atmosphere (e.g., nitrogen or argon). |

| Temperature | Stable at room temperature for short periods. Long-term stability at elevated temperatures is unknown. | For long-term storage, refrigeration (2-8 °C) is recommended. |

| pH (Hydrolysis) | The C-F bond on the pyridine ring could be susceptible to nucleophilic substitution under strong acidic or basic conditions. | Avoid exposure to strong acids and bases. |

| Incompatibilities | Strong oxidizing agents, strong acids. | Store away from incompatible materials. |

Potential Degradation Pathways

The primary sites for degradation are the fluorinated pyridine ring and the pyrrolidine substituent.

Caption: Potential degradation pathways for this compound.

Experimental Protocol for Stability Testing

A forced degradation study is recommended to identify potential degradation products and develop a stability-indicating analytical method.

Caption: Workflow for conducting stability studies.

Conclusion

While specific experimental data on the solubility and stability of this compound is limited in publicly available literature, this guide provides a robust framework for researchers and drug development professionals. Based on the analysis of its chemical structure and data from analogous compounds, it is predicted to be soluble in polar solvents and aqueous acidic solutions. The compound is likely to be sensitive to light and strong oxidizing agents. The provided experimental protocols offer a systematic approach to quantitatively determine its solubility and stability profiles, which is crucial for its successful application in scientific research and pharmaceutical development. It is strongly recommended that these properties be experimentally verified for any specific application.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution on Fluoropyridines

Introduction

Nucleophilic aromatic substitution (SNAr) on fluoropyridines is a fundamental and widely utilized transformation in synthetic organic chemistry, particularly within the realms of medicinal chemistry and drug development. The electron-deficient nature of the pyridine ring, enhanced by the strong electron-withdrawing effect of the fluorine atom, renders the carbon atoms at positions 2- and 4- susceptible to attack by a diverse range of nucleophiles.[1][2] This reactivity profile makes fluoropyridines valuable substrates for the construction of complex molecular architectures.

The fluorine substituent is an excellent leaving group in SNAr reactions, a consequence of the rate-determining step typically being the initial nucleophilic attack to form a stabilized intermediate known as a Meisenheimer complex.[3] The high reactivity of fluoropyridines often allows for the use of milder reaction conditions compared to their chloro- or bromo-analogs, leading to improved functional group tolerance and broader applicability in late-stage functionalization strategies.[3][4] These application notes provide detailed experimental protocols and summarized reaction conditions for the SNAr of fluoropyridines with various classes of nucleophiles.

Data Presentation: Optimized Reaction Conditions for SNAr of 2-Fluoropyridine

The following tables summarize optimized reaction conditions for the nucleophilic aromatic substitution on unsubstituted 2-fluoropyridine with a variety of nucleophiles. These conditions have been demonstrated to achieve high conversion rates.[3][4]

Table 1: SNAr with Oxygen- and Sulfur-Based Nucleophiles [3]

| Nucleophile Class | Nucleophile Example | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) |

| 1°, 2°, or 3° Alcohol | Cyclohexanol | KOtBu | THF | 50 | 3 | >95 |

| Phenol | Phenol | K₃PO₄ | tAmyl-OH | 110 | 12 | >95 |

| Thiol | Thiophenol | K₃PO₄ | tAmyl-OH | 110 | 3 | >95 |

Table 2: SNAr with Nitrogen-Based Nucleophiles [3]

| Nucleophile Class | Nucleophile Example | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) |

| 1° or 2° Amine | Morpholine | K₃PO₄ | tAmyl-OH | 110 | 3 | >95 |

| Amide | Benzamide | K₂CO₃ | DMSO | 130 | 12 | >95 |

| N-Heterocycle | Indole | K₂CO₃ | DMSO | 130 | 12 | >95 |

Table 3: SNAr with Carbon-Based Nucleophiles [3]

| Nucleophile Class | Nucleophile Example | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Cyanide | KCN | - | DMSO | 130 | 12 | ~80 |

Experimental Protocols

General Considerations:

-

Reactions involving strong bases, such as potassium tert-butoxide (KOtBu), should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by atmospheric moisture.[3]

-

Anhydrous solvents are recommended, particularly for reactions that are sensitive to water.[3]

-

Reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]

Protocol 1: Synthesis of 2-Morpholinopyridine

This protocol provides a typical procedure for the reaction of 2-fluoropyridine with a secondary amine nucleophile, morpholine.[3]

Materials:

-

2-Fluoropyridine

-

Morpholine

-

Potassium phosphate tribasic (K₃PO₄)

-

tert-Amyl alcohol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard glassware for workup and purification

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add potassium phosphate tribasic (1.5 equivalents).

-

Under an inert atmosphere, add 2-fluoropyridine (1.0 equivalent) and morpholine (1.2 equivalents).

-

Add anhydrous tert-amyl alcohol to achieve a suitable concentration (e.g., 0.2 M).

-

Stir the reaction mixture and heat to 110 °C.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 3 hours).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure 2-morpholinopyridine.[3]

Visualizations

References

Application Notes and Protocols for 5-Fluoro-2-(pyrrolidin-1-yl)pyridine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 5-Fluoro-2-(pyrrolidin-1-yl)pyridine represents a promising scaffold in medicinal chemistry, combining the advantageous properties of both the fluorinated pyridine and pyrrolidine moieties. The strategic incorporation of a fluorine atom into the pyridine ring can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity to target proteins.[1][2][3][4] The pyridine ring itself is a common feature in numerous FDA-approved drugs, valued for its ability to engage in various biological interactions.[5][6][7]

The pyrrolidine ring, a five-membered nitrogen heterocycle, is another privileged scaffold in drug discovery, present in over 20 FDA-approved drugs.[8][9][10] Its three-dimensional structure allows for the exploration of chemical space and can contribute to the stereochemistry of a molecule, influencing its interaction with biological targets.[9][10] The combination of these two moieties in this compound suggests its potential for development as a therapeutic agent in various disease areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[6][10]

While specific quantitative data and detailed experimental protocols for this compound are not extensively available in the public domain, this document provides a comprehensive overview of the potential applications and generalized experimental approaches for synthesizing and evaluating compounds based on this scaffold.

Potential Therapeutic Applications

Based on the known biological activities of fluorinated pyridine and pyrrolidine derivatives, this compound and its analogs could be investigated for a range of therapeutic applications:

| Therapeutic Area | Potential Molecular Target(s) | Rationale |

| Oncology | Kinase inhibitors (e.g., EGFR, p38 MAPK), Poly(ADP-ribose) polymerase (PARP) inhibitors | Pyridine derivatives are known to function as kinase inhibitors, interfering with signaling pathways that drive cell proliferation.[6] Pyrrolidine-containing compounds have also been explored as PARP inhibitors.[10] |

| Central Nervous System (CNS) Disorders | Receptors and enzymes in the CNS | The physicochemical properties imparted by fluorine can enhance CNS penetration.[2] Pyrrolidine scaffolds are present in drugs targeting CNS diseases.[10] |

| Infectious Diseases | Bacterial enzymes (e.g., Glucosamine-6-phosphate synthase) | Pyrrolidine derivatives have shown potential as antibacterial agents by inhibiting essential microbial enzymes.[10] Pyridine scaffolds are also found in various antibacterial and antifungal agents.[6][11] |

| Inflammatory Diseases | Cyclooxygenases (COX), Mitogen-activated protein kinases (MAPKs) | Certain pyridine derivatives exhibit anti-inflammatory effects by inhibiting key enzymes in inflammatory pathways.[6] |

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of this compound and its derivatives.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the nucleophilic aromatic substitution to synthesize the target compound.

Materials:

-

2,5-Difluoropyridine

-

Pyrrolidine

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 2,5-difluoropyridine (1.0 eq) in DMSO, add pyrrolidine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure to screen for potential anticancer activity by assessing the inhibition of a specific kinase (e.g., EGFR).

Materials:

-

Recombinant human kinase (e.g., EGFR)

-

Kinase substrate (e.g., a synthetic peptide)

-

Adenosine triphosphate (ATP), radio-labeled (γ-³²P-ATP) or non-radiolabeled

-

This compound (test compound)

-

Positive control inhibitor (e.g., Gefitinib for EGFR)

-

Kinase reaction buffer

-

96-well microtiter plates

-

Phosphocellulose paper or other capture membrane (for radiolabeled assay)

-

Scintillation counter or luminescence/fluorescence plate reader

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 96-well plate, add the kinase, substrate, and test compound or control to the kinase reaction buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

For radiolabeled assay: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated γ-³²P-ATP. Measure the incorporated radioactivity using a scintillation counter.

-

For non-radiolabeled assay (e.g., ADP-Glo™ Kinase Assay): Add reagents to quantify the amount of ADP produced, which is proportional to kinase activity. Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Hypothetical Signaling Pathway Inhibition

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Conclusion

This compound is a scaffold with considerable potential in medicinal chemistry. The combination of a fluorinated pyridine and a pyrrolidine ring offers a versatile platform for the design of novel therapeutic agents. The generalized protocols and conceptual frameworks provided here serve as a guide for researchers to synthesize and evaluate the biological activities of this and related compounds. Further investigation into the structure-activity relationships of this class of molecules is warranted to unlock their full therapeutic potential.

References

- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. enamine.net [enamine.net]

- 9. researchgate.net [researchgate.net]

- 10. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of 5-Fluoro-2-(pyrrolidin-1-yl)pyridine in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-(pyrrolidin-1-yl)pyridine is a valuable heterocyclic building block for the synthesis of novel kinase inhibitors. Its structure combines several key features that are advantageous in medicinal chemistry. The pyridine core is a well-established scaffold in numerous FDA-approved kinase inhibitors, often involved in crucial hydrogen bonding interactions within the ATP-binding site of kinases. The fluorine substituent can enhance binding affinity, metabolic stability, and other pharmacokinetic properties. The pyrrolidine moiety can explore additional binding pockets and contribute to the overall three-dimensional structure of the inhibitor, potentially increasing potency and selectivity.

These application notes provide a comprehensive guide for utilizing this compound in the design and synthesis of next-generation kinase inhibitors. The protocols and data presented are based on established synthetic methodologies and data from structurally related compounds, offering a solid foundation for researchers in this field.

Potential Kinase Targets

Based on the prevalence of the fluorinated pyridine and pyrrolidine scaffolds in known kinase inhibitors, derivatives of this compound are promising candidates for targeting a range of kinases implicated in oncology and other diseases. These include, but are not limited to:

-

Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase involved in the development of certain cancers, including non-small cell lung cancer.

-

C-ros oncogene 1 (ROS1): A receptor tyrosine kinase with structural similarities to ALK, implicated in various cancers.

-

Protein Kinase B (Akt): A serine/threonine kinase that plays a central role in cell survival and proliferation.

-

Transforming Growth Factor-beta Receptor I (TGF-βRI): A serine/threonine kinase involved in cell growth, differentiation, and apoptosis.

-

Fibroblast Growth Factor Receptor (FGFR): A family of receptor tyrosine kinases involved in cell proliferation, differentiation, and migration.

Data Presentation: Comparative Inhibitory Activity of Related Kinase Inhibitors

While specific inhibitory data for derivatives of this compound are not yet publicly available, the following table summarizes the IC50 values of several reported kinase inhibitors that feature either a pyridine or a pyrrolidine core. This data serves as a benchmark for researchers designing new inhibitors based on the title scaffold.

| Compound Class/Name | Target Kinase | IC50 (nM) | Reference Compound |

| Pyrrolopyridine-pyridone analog | Met kinase | 1.8 | - |

| Pyrrolopyridine-pyridone analog | Flt-3 | 4 | - |

| Pyrrolopyridine-pyridone analog | VEGFR-2 | 27 | - |

| 2-aminopyridine derivative (18d) | ALK (wild-type) | 19 | Crizotinib |

| 2-aminopyridine derivative (18d) | ROS1 | 2.3 | Crizotinib |

| 2-aminopyridine derivative (18d) | ALK L1196M | 45 | Crizotinib |

| 2-aminopyridine derivative (18d) | ALK G1202R | 22 | Crizotinib |

| Pyrrolo[2,3-d]pyrimidine derivative | LRRK2 G2019S | 0.7 | - |

| 2-aminopyridine derivative (21b) | JAK2 | 9 | - |

Experimental Protocols

The following protocols outline general procedures for the synthesis of kinase inhibitors starting from this compound. These methods are based on well-established palladium-catalyzed cross-coupling reactions, which are fundamental in modern medicinal chemistry for the construction of complex molecules.

General Synthetic Workflow

The overall strategy for elaborating this compound into a potential kinase inhibitor typically involves the introduction of a suitable functional group (e.g., a halogen) onto the pyridine ring, followed by a cross-coupling reaction to append a larger, often aromatic or heteroaromatic, fragment.

Application Notes and Protocols for the Use of Fluoropyridine Scaffolds in PET Ligand Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Positron Emission Tomography (PET) is a powerful molecular imaging technique that plays a crucial role in drug development and clinical diagnostics. The development of novel PET ligands is essential for visualizing and quantifying biological targets in vivo. While "5-Fluoro-2-(pyrrolidin-1-yl)pyridine" is not a widely documented precursor for specific, named PET ligands in the scientific literature, its structural motifs—a fluoropyridine ring and a pyrrolidine moiety—are of significant interest in medicinal chemistry and radiopharmaceutical development.

This document provides a detailed overview of the potential applications and general protocols for utilizing scaffolds similar to "this compound" as precursors for novel PET ligands. The focus will be on general strategies for radiolabeling, hypothetical experimental workflows, and the principles of PET ligand design.

The "this compound" Scaffold in PET Ligand Design

The structure of "this compound" contains two key pharmacophores that are valuable in the design of PET ligands, particularly for neuroimaging applications.

-

The Fluoropyridine Moiety: The 2-fluoropyridine structure is a common feature in many PET radiotracers. The fluorine atom can be substituted with the positron-emitting isotope Fluorine-18 ([¹⁸F]) through nucleophilic aromatic substitution (SNAr). The pyridine ring itself is a bioisostere for a phenyl ring and can participate in key interactions with biological targets. The nitrogen atom can act as a hydrogen bond acceptor, influencing the binding affinity and selectivity of the ligand.

-

The Pyrrolidine Moiety: The pyrrolidine ring is a prevalent scaffold in medicinal chemistry, found in numerous biologically active compounds. Its saturated, non-planar structure can provide a three-dimensional framework that can be optimized for high-affinity and selective binding to protein targets such as receptors, enzymes, and transporters. The nitrogen atom within the pyrrolidine ring can be a key interaction point or a site for further chemical modification to modulate pharmacokinetic properties.

General Strategies for Radiolabeling Fluoropyridine Scaffolds

The primary method for introducing Fluorine-18 into a pyridine ring is through nucleophilic aromatic substitution. This typically involves reacting a suitable precursor with [¹⁸F]fluoride.

Key Considerations for Radiolabeling:

-

Precursor Design: For an efficient [¹⁸F]-fluorination reaction, the precursor molecule must have a good leaving group at the position where the [¹⁸F]fluoride is to be introduced. Common leaving groups include nitro groups (-NO₂), and trimethylammonium salts (-N⁺(CH₃)₃).

-

Reaction Conditions: The radiolabeling reaction is typically carried out in an automated synthesis module. The [¹⁸F]fluoride is first activated by forming a complex with a phase-transfer catalyst, such as Kryptofix 2.2.2 (K₂₂₂), in the presence of a weak base like potassium carbonate (K₂CO₃). The reaction is then performed in a high-boiling point aprotic solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile (MeCN), at elevated temperatures.

-

Purification: After the radiolabeling reaction, the desired [¹⁸F]-labeled product must be purified from unreacted [¹⁸F]fluoride and other reaction byproducts. This is typically achieved using high-performance liquid chromatography (HPLC).

Hypothetical Application Notes and Protocols

While no specific PET ligand has been developed from "this compound," the following section outlines a hypothetical workflow for how a researcher might approach the development of a novel PET tracer using a similar fluoropyridine-pyrrolidine scaffold.

Objective:

To develop a novel [¹⁸F]-labeled PET ligand for a specific biological target (e.g., a G-protein coupled receptor in the central nervous system).

Hypothetical Experimental Workflow

Hypothetical workflow for PET ligand development.

Protocol 1: Synthesis of a Radiolabeling Precursor

This protocol describes the hypothetical synthesis of a nitro-substituted precursor for subsequent [¹⁸F]-radiolabeling.

-

Starting Material: 2-Chloro-5-nitropyridine.

-

Reaction: React 2-chloro-5-nitropyridine with pyrrolidine in the presence of a suitable base (e.g., potassium carbonate) in a solvent like DMSO at an elevated temperature.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted using an organic solvent. The crude product is then purified by column chromatography to yield the 5-nitro-2-(pyrrolidin-1-yl)pyridine precursor.

-

Characterization: The structure and purity of the precursor are confirmed using techniques such as NMR and mass spectrometry.

Protocol 2: [¹⁸F]-Radiolabeling and Purification

This protocol outlines the general steps for the automated radiosynthesis of the [¹⁸F]-labeled ligand.

-

[¹⁸F]Fluoride Production: [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

-

Trapping and Elution: The aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge and then eluted into the reaction vessel using a solution of K₂CO₃ and K₂₂₂ in acetonitrile/water.

-

Azeotropic Drying: The solvent is removed by heating under a stream of nitrogen to obtain the anhydrous [¹⁸F]fluoride-K₂₂₂ complex.

-

Radiolabeling Reaction: A solution of the 5-nitro-2-(pyrrolidin-1-yl)pyridine precursor in DMSO is added to the reaction vessel, and the mixture is heated (e.g., 120-150 °C) for a specified time (e.g., 10-15 minutes).

-

Purification: The reaction mixture is diluted with water and injected onto a semi-preparative HPLC system to isolate the [¹⁸F]-labeled product.

-

Formulation: The collected HPLC fraction containing the product is reformulated into a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for in vivo studies.

-

Quality Control: The final product is tested for radiochemical purity, specific activity, and residual solvents before being used in animal studies.

Quantitative Data in PET Ligand Development

The successful development of a PET ligand relies on achieving optimal values for several key parameters. The following table summarizes these parameters and their typical target values.

| Parameter | Description | Typical Target Value |

| Binding Affinity (Kᵢ or Kₔ) | The concentration of the ligand required to occupy 50% of the target receptors. A lower value indicates higher affinity. | < 10 nM |

| Selectivity | The ratio of binding affinity for the target of interest versus other off-target sites. | > 50-fold over related targets |

| Radiochemical Yield (RCY) | The percentage of the starting radioactivity that is incorporated into the final product, corrected for decay. | > 20% |

| Molar Activity (Aₘ) | The amount of radioactivity per mole of the compound at the end of synthesis. High molar activity is crucial to avoid pharmacological effects. | > 37 GBq/µmol (> 1 Ci/µmol) |

| Lipophilicity (LogP or LogD) | The distribution coefficient of the ligand between octanol and water. This influences blood-brain barrier penetration and non-specific binding. | 1.5 - 3.5 for CNS targets |

| Brain Uptake (%ID/g) | The percentage of the injected dose per gram of brain tissue at a specific time point. | > 1% for CNS targets |

Signaling Pathway Visualization

PET ligands are often designed to target components of specific signaling pathways. The following diagram illustrates a generic G-protein coupled receptor (GPCR) signaling cascade, a common target for PET ligand development in neuroimaging.

Generic GPCR signaling pathway.

Conclusion

While "this compound" does not appear to be a precursor for any currently established PET ligands, its constituent chemical moieties are highly relevant to the field of radiopharmaceutical chemistry. The principles and general protocols outlined in these application notes provide a framework for researchers and drug development professionals to explore the potential of similar fluoropyridine-based scaffolds in the design and synthesis of novel PET imaging agents. The development of new PET tracers is a multidisciplinary endeavor that requires careful consideration of chemical synthesis, radiolabeling, and in vitro and in vivo pharmacological evaluation.

Application Notes and Protocols for In Vitro Assay Development Using 5-Fluoro-2-(pyrrolidin-1-yl)pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro pharmacological characterization of 5-Fluoro-2-(pyrrolidin-1-yl)pyridine derivatives. This class of compounds has shown potential for modulating key central nervous system (CNS) targets, including nicotinic acetylcholine, dopamine, and serotonin receptors. The following protocols are designed to enable the screening and profiling of these derivatives to determine their potency, selectivity, and mechanism of action.

Introduction

This compound is a privileged scaffold in medicinal chemistry. The incorporation of a fluorine atom on the pyridine ring can enhance metabolic stability and binding affinity, while the pyrrolidine moiety provides a three-dimensional structure that can effectively interact with the binding pockets of various biological targets. Analogs, such as 5-fluoronicotine, have been shown to modulate the release of key neurotransmitters like acetylcholine and dopamine in vivo, suggesting that this chemical class has significant potential for the development of novel therapeutics for neurological and psychiatric disorders. These effects are indicative of interactions with nicotinic acetylcholine receptors (nAChRs). Furthermore, computational predictions and the activities of related compounds suggest potential interactions with dopamine and serotonin receptor systems.

The following sections provide detailed experimental protocols for radioligand binding and functional assays to evaluate the activity of this compound derivatives on these important CNS targets.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for a series of this compound derivatives in the described in vitro assays. These values are provided for illustrative purposes to guide data analysis and comparison.

Table 1: Dopamine D2 Receptor Binding Affinity

| Compound ID | R1 Substituent | R2 Substituent | Kᵢ (nM)[1] |

| FPY-1 | H | H | 85.2 |

| FPY-2 | 4-CH₃ | H | 45.7 |

| FPY-3 | H | 3-OCH₃ | 120.5 |

| FPY-4 | 4-Cl | H | 33.1 |

Table 2: Serotonin 5-HT₂A Receptor Functional Activity (Calcium Flux)

| Compound ID | R1 Substituent | R2 Substituent | EC₅₀ (nM) | % Max Response (vs. Serotonin) |

| FPY-1 | H | H | 150.3 | 85 |

| FPY-2 | 4-CH₃ | H | 98.6 | 92 |

| FPY-3 | H | 3-OCH₃ | 210.1 | 78 |

| FPY-4 | 4-Cl | H | 75.4 | 95 |

Table 3: Nicotinic Acetylcholine Receptor α4β2 Functional Activity (Calcium Flux)

| Compound ID | R1 Substituent | R2 Substituent | EC₅₀ (nM) | % Max Response (vs. Epibatidine) |

| FPY-1 | H | H | 55.8 | 98 |

| FPY-2 | 4-CH₃ | H | 28.4 | 105 |

| FPY-3 | H | 3-OCH₃ | 92.1 | 95 |

| FPY-4 | 4-Cl | H | 15.7 | 110 |

Experimental Protocols

Dopamine D2 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of test compounds for the human dopamine D2 receptor.

Signaling Pathway

References

For Researchers, Scientists, and Drug Development Professionals

An Application Note on the Scale-up Synthesis of 5-Fluoro-2-(pyrrolidin-1-yl)pyridine

This document outlines a detailed protocol for the scale-up synthesis of this compound, a valuable intermediate in pharmaceutical research. The described methodology is based on a palladium-catalyzed Buchwald-Hartwig amination reaction, a robust and scalable method for forming C-N bonds.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. Its preparation on a larger scale requires a well-defined and reproducible protocol to ensure high yield and purity. The following application note provides a comprehensive guide for the gram-scale synthesis, purification, and characterization of this compound.

Reaction Scheme

The synthesis proceeds via the coupling of 2-bromo-5-fluoropyridine with pyrrolidine using a palladium catalyst and a suitable base.

Caption: Workflow for the synthesis of this compound.

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Supplier | Purity |

| 2-bromo-5-fluoropyridine | Commercially Available | >98% |

| Pyrrolidine | Commercially Available | >99% |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Commercially Available | >97% |

| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (Xphos) | Commercially Available | >98% |

| Sodium tert-butoxide (NaOtBu) | Commercially Available | >97% |

| Toluene | Commercially Available | Anhydrous |

| Dichloromethane (CH₂Cl₂) | Commercially Available | ACS Grade |

| Methanol (MeOH) | Commercially Available | ACS Grade |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | Prepared in-house | - |

| Brine | Prepared in-house | - |

| Magnesium sulfate (MgSO₄) | Commercially Available | Anhydrous |

Equipment

-

Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet.

-

Heating mantle with a temperature controller.

-

Separatory funnel.

-

Rotary evaporator.

-

Flash chromatography system.

-

Standard laboratory glassware.

Experimental Protocol: Gram-Scale Synthesis

This protocol is adapted from a general procedure for the synthesis of 2-amino-5-fluoropyridines.[1]

1. Reaction Setup:

-

To a dry three-neck round-bottom flask purged with nitrogen, add 2-bromo-5-fluoropyridine (e.g., 1.0 equiv, 10.0 g, 56.8 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; e.g., 0.02 equiv, 1.04 g, 1.14 mmol), and Xphos (e.g., 0.04 equiv, 2.16 g, 4.54 mmol).

-

Add anhydrous toluene (e.g., 100 mL) to the flask.

-

Stir the mixture for 5 minutes at room temperature.

2. Addition of Reagents:

-

Add sodium tert-butoxide (NaOtBu; e.g., 3.0 equiv, 16.4 g, 170.4 mmol) to the flask.

-

Carefully add pyrrolidine (e.g., 1.5 equiv, 7.1 mL, 85.2 mmol) to the reaction mixture.

3. Reaction:

-

Heat the reaction mixture to 100 °C and stir vigorously under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

4. Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction with water (e.g., 50 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (1 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

5. Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., 0% to 20%).

-

Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a solid.

Data Summary

The following table summarizes typical quantitative data for this synthesis. Please note that actual yields may vary depending on the specific reaction conditions and scale.

| Parameter | Value |

| Starting Material (2-bromo-5-fluoropyridine) | 10.0 g |

| Product (this compound) | Expected ~8-10 g |

| Yield | Expected 80-95% |

| Purity (by HPLC) | >98% |

| Appearance | Off-white to yellow solid |

Characterization Data

The structure and purity of the final product can be confirmed by various analytical techniques:

-

¹H NMR: To confirm the proton environment of the molecule.

-

¹³C NMR: To confirm the carbon skeleton of the molecule.

-

¹⁹F NMR: To confirm the presence and environment of the fluorine atom.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Safety Precautions

-

This procedure should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

Palladium catalysts are air-sensitive and should be handled under an inert atmosphere.

-

Sodium tert-butoxide is a strong base and is corrosive; handle with care.

-

Pyrrolidine is a volatile and flammable liquid with a strong odor.

This detailed application note provides a robust and scalable protocol for the synthesis of this compound. By following these guidelines, researchers can reliably produce this important building block for their drug discovery and development programs.

References

Application Notes and Protocols for Pharmacokinetic Profiling of Compounds Containing a 5-Fluoropyridine Moiety

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the pharmacokinetic profiling of investigational compounds incorporating a 5-fluoropyridine moiety. This structural motif is present in a number of approved drugs, and understanding its influence on a compound's absorption, distribution, metabolism, and excretion (ADME) is critical for successful drug development. This document will utilize data from three approved drugs containing the 5-fluoropyridine moiety—Lemborexant, Pexidartinib, and Sotorasib—to illustrate key pharmacokinetic characteristics and provide standardized protocols for their evaluation.

Introduction to the 5-Fluoropyridine Moiety in Drug Design

The inclusion of a fluorine atom on a pyridine ring can significantly alter the physicochemical properties of a drug candidate. The high electronegativity of fluorine can influence the pKa of the pyridine nitrogen, affecting solubility, receptor binding, and metabolic stability. The 5-fluoropyridine moiety is a bioisostere for various functional groups and can be strategically employed to block sites of metabolism, thereby improving a compound's pharmacokinetic profile. Understanding the typical metabolic pathways and pharmacokinetic parameters associated with this moiety is essential for guiding drug design and development efforts.

In Vivo Pharmacokinetic Profiles of Marketed Drugs

The following tables summarize the key in vivo pharmacokinetic parameters of three U.S. FDA-approved drugs containing a 5-fluoropyridine moiety. These data provide a reference for the expected pharmacokinetic profiles of novel compounds containing this structural feature.

Table 1: Human Pharmacokinetic Parameters of Lemborexant [1][2][3][4][5][6]

| Parameter | Value |

| Mechanism of Action | Dual Orexin Receptor Antagonist |

| Tmax (Time to Peak Concentration) | 1 - 3 hours |

| Half-life (t½) | 17 - 19 hours |

| Protein Binding | 94% |

| Volume of Distribution (Vd) | 1970 L |

| Metabolism | Primarily via CYP3A4 to active metabolite M10 |

| Excretion | 57.4% in feces, 29.1% in urine |

Table 2: Human Pharmacokinetic Parameters of Pexidartinib [7][8][9][10][11]

| Parameter | Value |

| Mechanism of Action | Tyrosine Kinase Inhibitor (CSF1R, KIT, FLT3) |

| Tmax (Time to Peak Concentration) | 2.5 hours |

| Half-life (t½) | 26.6 hours |

| Apparent Clearance (CL/F) | 5.1 L/h |

| Metabolism | Primarily via CYP3A4 and UGT1A4 |

| Excretion | 65% in feces (44% as unchanged drug), 27% in urine (as metabolites) |

Table 3: Human Pharmacokinetic Parameters of Sotorasib [12][13][14][15]

| Parameter | Value |

| Mechanism of Action | KRAS G12C Inhibitor |

| Tmax (Time to Peak Concentration) | 1 hour |

| Half-life (t½) | ~6 hours |

| Metabolism | Non-enzymatic glutathione conjugation, CYP3A and CYP2C8 oxidation |

| Excretion | 74.4% in feces, 5.81% in urine |

In Vitro ADME Profiling

Early in vitro assessment of ADME properties is crucial for selecting and optimizing drug candidates. The following are standard protocols for key in vitro assays.

Metabolic Stability

Protocol 1: Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a 5-fluoropyridine-containing compound in liver microsomes.

Materials:

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Human or other species liver microsomes (e.g., 20 mg/mL)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Positive control compound (e.g., a compound with known metabolic instability)

-

Acetonitrile with internal standard for quenching

-

96-well plates

-

Incubator/shaker (37°C)

-

LC-MS/MS system

Procedure:

-

Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.

-

In a 96-well plate, add liver microsomes (final concentration e.g., 0.5 mg/mL) to the test compound working solution.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the pre-warmed NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

-

Centrifuge the plate to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 2: Hepatocyte Stability Assay

Objective: To assess the metabolic stability of a 5-fluoropyridine-containing compound in intact hepatocytes, which contain a broader range of metabolic enzymes.

Materials:

-

Cryopreserved human or other species hepatocytes

-

Hepatocyte incubation medium

-

Test compound stock solution

-

Collagen-coated plates

-

Incubator (37°C, 5% CO₂)

-

Acetonitrile with internal standard

-

LC-MS/MS system

Procedure:

-

Thaw and seed hepatocytes onto collagen-coated plates according to the supplier's protocol.

-

Allow cells to attach and form a monolayer.

-

Replace the medium with fresh, pre-warmed medium containing the test compound (e.g., 1 µM).

-

Incubate the plate at 37°C with 5% CO₂.

-

At specified time points (e.g., 0, 30, 60, 120, 240 minutes), collect aliquots of the incubation medium and/or cell lysate.

-

Quench the reaction with cold acetonitrile containing an internal standard.

-

Process the samples for LC-MS/MS analysis to quantify the parent compound.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Permeability

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To evaluate the passive permeability of a 5-fluoropyridine-containing compound across an artificial membrane.

Materials:

-

PAMPA plate system (e.g., 96-well filter plate and acceptor plate)

-

Lipid solution (e.g., phosphatidylcholine in dodecane)

-

Phosphate buffered saline (PBS), pH 7.4

-

Test compound stock solution

-